

mass spectrometry analysis of 5-(2-Chlorophenyl)nicotinaldehyde

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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

Cat. No.: B1593318

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This guide details the mass spectrometric characterization of **5-(2-Chlorophenyl)nicotinaldehyde** (CAS: 855301-00-7), a critical heterocyclic intermediate often synthesized via Suzuki-Miyaura cross-coupling.

The following protocols are designed for researchers validating the synthesis of kinase inhibitors or complex pyridine derivatives where this motif serves as a scaffold.

Part 1: Chemical Identity & Isotopic Signature

Before initiating ionization, the analyst must establish the theoretical baseline. The presence of a chlorine atom and a basic pyridine nitrogen dictates the mass spectral behavior.

1.1 Fundamental Parameters

Parameter	Value	Note
Formula	C ₁₂ H ₈ ClNO	
Monoisotopic Mass	217.0294 Da	Based on ³⁵ Cl
Molecular Weight	217.65 g/mol	Average weight
Nitrogen Rule	Odd Mass (217)	Confirms odd number of nitrogens (1)
RDB Equivalents	8.5	High unsaturation (Pyridine + Benzene + Aldehyde)

1.2 The Chlorine Isotope Cluster

The most definitive MS feature for this compound is the ³⁵Cl/³⁷Cl isotopic envelope. In any low-resolution scan, the molecular ion will not be a single peak but a doublet separated by 2 Da.

- M (³⁵Cl): 100% Relative Abundance
- M+2 (³⁷Cl): ~32% Relative Abundance

Analyst Note: If your M+2 peak is significantly lower (<20%), suspect de-chlorination (a common side reaction in Pd-catalyzed couplings). If it is absent, you have isolated the des-chloro impurity (5-phenylnicotinaldehyde).

Part 2: Ionization Strategy & Sample Preparation

Due to the basicity of the pyridine nitrogen (pKa ~3-4), Electrospray Ionization in Positive Mode (ESI+) is the gold standard. Electron Impact (EI) is suitable for purity checks but less effective for coupling with LC workflows.

2.1 Solvent Effects & Hemiacetal Formation

Aldehydes are electrophilic. In alcoholic solvents (Methanol/Ethanol) used in LC-MS, they exist in equilibrium with their hemiacetals.

- Target Ion:

- Potential Artifact:

(Hemiacetal in Methanol)

- Hydrate Artifact:

(Gem-diol in aqueous mobile phase)

Mitigation Protocol: To simplify the spectrum, use Acetonitrile (ACN) as the organic modifier rather than Methanol. ACN does not form hemiacetals.

2.2 Recommended LC-MS Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes (Compound is moderately lipophilic).

Part 3: Fragmentation Mechanics (MS/MS)

In Tandem MS (MS/MS), the precursor ion (

) undergoes Collision-Induced Dissociation (CID). The fragmentation is driven by the stability of the pyridine ring and the lability of the aldehyde carbonyl.

3.1 Primary Fragmentation Pathway

- Loss of Carbon Monoxide (CO, -28 Da): The aldehyde group is the weakest link. The loss of CO involves a rearrangement (often involving a hydride shift) to fuse the rings or form a stable carbocation.
 - Transition:
 - Mechanism:[\[1\]](#)[\[2\]](#)

-cleavage or rearrangement.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Loss of Hydrogen Chloride (HCl, -36/38 Da): Under higher collision energies, the chlorophenyl ring may eliminate HCl, particularly if the chlorine is ortho to the coupling site (steric relief).

- Transition:

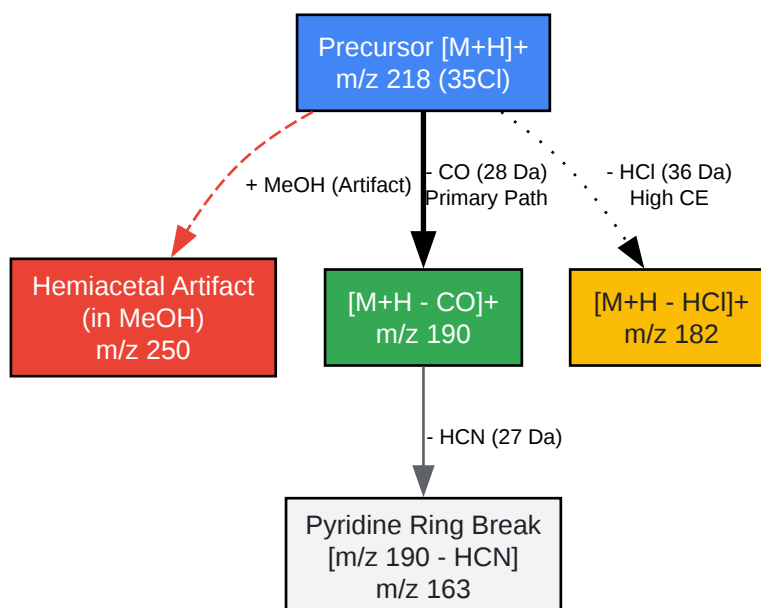
(or

)

- HCN Elimination (-27 Da): Characteristic of the pyridine ring collapse.

- Transition:

3.2 Visualization of Fragmentation Logic



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Figure 1: Predicted ESI-MS/MS fragmentation tree for **5-(2-Chlorophenyl)nicotinaldehyde**.

Part 4: Impurity Profiling (Suzuki Coupling Context)

Since this compound is typically synthesized via Suzuki coupling of 5-bromonicotinaldehyde and 2-chlorophenylboronic acid, the MS analyst must monitor for specific reaction byproducts.

4.1 The "Impurities to Watch" Table

Impurity Type	Origin	Mass Shift (vs Target)	Diagnostic Ion (ESI+)
Starting Material	Unreacted 5-bromonicotinaldehyde	-34 Da (approx)	(1:1 ratio)
Protodeboronation	5-phenylnicotinaldehyde (Cl loss)	-34 Da	(No Cl pattern)
Homocoupling	Bis-pyridine dimer	+ Var	
Oxidation	Carboxylic Acid derivative	+16 Da	

Critical QC Check: If you observe a peak at m/z 184, check the isotope pattern immediately.

- If doublet (1:1 ratio)

It is Bromide starting material ().

- If singlet

It is the des-chloro impurity (Protodeboronation of the boronic acid prior to coupling, or reductive dechlorination).

Part 5: References

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